molecular formula C10H18F3N B12848142 N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine CAS No. 1368001-93-7

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B12848142
CAS No.: 1368001-93-7
M. Wt: 209.25 g/mol
InChI Key: GUUMMANGLVIMRD-UHFFFAOYSA-N
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Description

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound with the molecular formula C10H18F3N and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclohexylamine with a trifluoromethyl-containing reagent under controlled conditions. One common method includes the use of trifluoroacetaldehyde and methylamine in the presence of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce simpler amines .

Scientific Research Applications

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both the trifluoromethyl and cyclohexyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its trifluoromethyl group, which significantly influences its biological interactions. The presence of the cyclohexyl moiety contributes to its lipophilicity, enhancing membrane permeability and potential central nervous system (CNS) activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of various receptors and enzymes, influencing pathways involved in neurodegenerative diseases and cancer treatment.

Potential Targets:

  • Microtubule Stabilization : The compound has been investigated for its ability to stabilize microtubules, which is crucial in cellular processes such as mitosis and intracellular transport. Studies have shown that compounds with similar structures can prevent microtubule collapse caused by hyperphosphorylated tau proteins in neurodegenerative models .

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that modifications to the trifluoropropanamine structure can significantly alter its biological efficacy. For instance:

Modification Effect
Addition of fluorine atomsIncreased potency in microtubule stabilization
Variation in cycloalkyl groupsChanges in lipophilicity and receptor affinity
Alteration of amine substituentsImpact on pharmacokinetics and metabolism

Research has demonstrated that certain analogs exhibit enhanced activity against tauopathies when compared to unmodified versions .

Case Studies

Several studies have explored the biological effects of this compound:

  • Neurodegenerative Disease Models :
    • In transgenic mouse models, compounds similar to this compound showed promise in reducing tau-related pathology. These studies highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antitumor Activity :
    • The compound's analogs have been tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives could inhibit tumor growth by inducing apoptosis through microtubule stabilization mechanisms .

Properties

CAS No.

1368001-93-7

Molecular Formula

C10H18F3N

Molecular Weight

209.25 g/mol

IUPAC Name

3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine

InChI

InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3

InChI Key

GUUMMANGLVIMRD-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1CCCCC1)C(F)(F)F

Origin of Product

United States

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